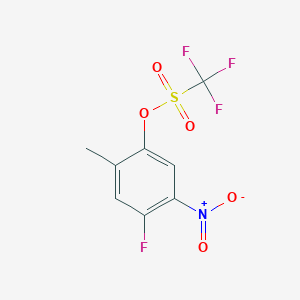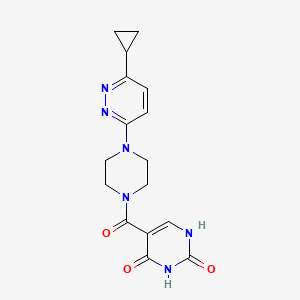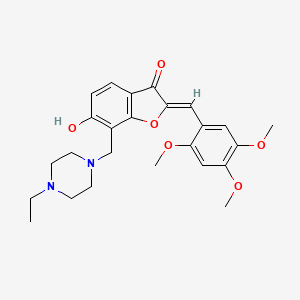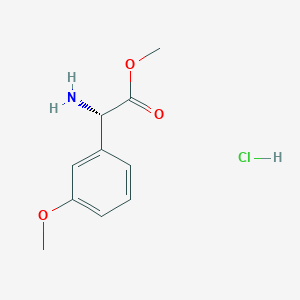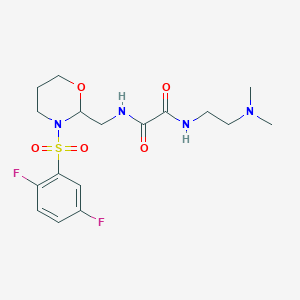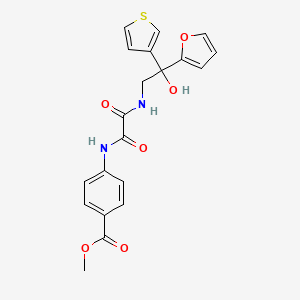![molecular formula C15H6Cl2F4N2O B2586075 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone CAS No. 677749-53-0](/img/structure/B2586075.png)
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (6-Cl-3-CFTQ) is a fluorinated quinolinone-based compound that has been studied for its potential applications in medical and scientific research. It has been investigated for its ability to act as a selective agonist of the P2X7 receptor, a type of ATP-gated ion channel, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Synthetic Applications
One study explored the interaction of quinolines polyfluorinated on the benzene moiety with sodium and potassium amides in liquid ammonia, leading to nucleophile addition and the formation of quinoline-2-amines. This process, alongside aminodefluorination, highlights the synthetic versatility of fluorinated quinolines in producing nucleophilic synthons for further chemical transformations (Gurskaya, Selivanova, & Shteingarts, 2012). Similarly, another study detailed the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, emphasizing the "optional site selectivity" for regioisomerically pure carboxylic acids production, indicating the compound's potential in organic synthesis and medicinal chemistry applications (Schlosser & Marull, 2003).
Antimicrobial Screening
The synthesis and antimicrobial screening of a series of fluorinated quinolines revealed insights into the potential of such compounds in developing new antimicrobial agents. Although the compounds studied did not produce significant results, the methodology and synthetic pathways can inform future research on similar fluorinated quinolines (Bonacorso et al., 2018).
Chemical Reactivity and Derivative Synthesis
Research on the reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles contributes to understanding the primary functionalization of such compounds. The study produced new derivatives containing amino or modified amino groups, showcasing the chemical reactivity and potential for creating a diverse array of fluorinated quinoline derivatives (Safina, Selivanova, Bagryanskaya, & Shteingarts, 2009).
Propiedades
IUPAC Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLJYKPNVAGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
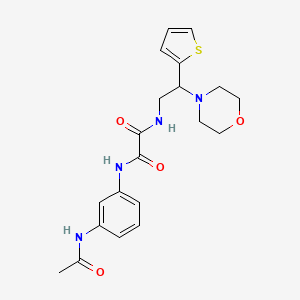
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
